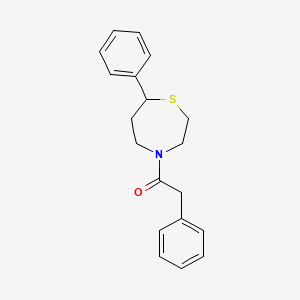

2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

Description

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is a ketone-containing heterocyclic compound featuring a 1,4-thiazepane ring substituted with two phenyl groups at positions 2 and 5. The 1,4-thiazepane core incorporates a sulfur atom within its seven-membered ring, which influences its electronic properties and conformational flexibility compared to analogous nitrogen-rich heterocycles.

Properties

IUPAC Name |

2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c21-19(15-16-7-3-1-4-8-16)20-12-11-18(22-14-13-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJIVVPIJSMHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one typically involves the reaction of 7-phenyl-1,4-thiazepan-4-yl derivatives with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have demonstrated that derivatives of thiazepane compounds exhibit promising anticancer properties. For instance, the synthesis of thiazepane-based compounds has been linked to the inhibition of cancer cell proliferation. A notable case study involved the evaluation of cytotoxic effects against various cancer cell lines, showing that modifications to the thiazepane structure can enhance potency against specific tumors .

Neuroprotective Effects : Research has indicated that compounds similar to 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-one may possess neuroprotective properties. For example, studies on thiazepane derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases .

Biocatalysis

Microwave-Assisted Synthesis : The use of microwave technology in synthesizing compounds like 2-hydroxy-2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone has gained traction due to its efficiency and ability to enhance reaction rates. Biocatalysts such as lipases have been utilized under microwave conditions to improve yields and selectivity in the synthesis of complex organic molecules .

Materials Science

Polymer Development : The incorporation of thiazepane derivatives into polymer matrices has been explored for developing new materials with improved mechanical and thermal properties. The unique structure of the thiazepane ring allows for enhanced interaction within polymer networks, leading to materials that exhibit better performance in various applications including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one, the following compounds are compared:

Structural Analogues with Modified Heterocyclic Cores

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethan-1-one (CAS 1795482-87-9)

- Structure : Retains the 1,4-thiazepane backbone but substitutes one phenyl group with a furan-2-yl moiety and introduces a tetrazole-sulfanyl group.

- Properties : The furan ring introduces oxygen-based polarity, while the tetrazole-sulfanyl group enhances hydrogen-bonding capacity. This increases aqueous solubility compared to the fully phenyl-substituted target compound .

- Applications : Likely explored for bioactivity due to the tetrazole group’s prevalence in drug design.

7-Amino-1-(4-methyl-1,4-diazepan-1-yl)heptan-1-one Structure: Replaces the thiazepane ring with a 1,4-diazepane (a seven-membered ring with two nitrogen atoms). The ethanone is part of a longer heptanone chain, and an amino group is introduced. The amino group facilitates conjugation with targeting moieties in medicinal chemistry .

Functional Analogues with Varied Substituents

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Structure: Combines a triazole ring with sulfonyl and fluorophenyl groups. The ethanone is linked to a phenyl group rather than a thiazepane. Properties: The triazole-sulfonyl motif confers strong electron-withdrawing effects, enhancing stability under acidic conditions. Fluorine atoms improve metabolic resistance, making this compound a candidate for antimicrobial agents .

Thiadiazolo-Pyrimidine Derivatives (e.g., 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine)

- Structure : Fused thiadiazole-pyrimidine rings with carboxamide and phenyl substituents.

- Properties : The fused heterocyclic system enables π-π stacking interactions, relevant for materials science. The carboxamide group enhances solubility in polar solvents .

Comparative Data Table

†Calculated based on molecular formula; exact values may vary.

Research Findings and Implications

- Electronic Effects : The sulfur atom in 1,4-thiazepane derivatives (e.g., the target compound) provides electron-rich environments, favoring nucleophilic reactions at the ketone group. In contrast, diazepane-based analogues exhibit greater basicity .

- Synthetic Challenges : Thiazepane ring formation often requires stringent cyclization conditions compared to diazepanes, which can be synthesized via reductive amination .

Biological Activity

2-Phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one, with the CAS number 1797347-59-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is , with a molecular weight of approximately 327.4 g/mol. The compound features a thiazepan ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has shown that compounds containing thiazepan moieties exhibit significant antimicrobial properties. A study indicated that derivatives of thiazepan can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Thiazepan derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways leading to programmed cell death, thus reducing tumor proliferation rates.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels in animal models, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, enhancing neuroprotective effects.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation contributes to its anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

- Nucleophilic substitution to form the thiazepane ring, followed by Friedel-Crafts acylation for ketone attachment.

- Optimization parameters :

- Catalysts : Lewis acids (e.g., AlCl₃) for acylation efficiency .

- Solvents : Use anhydrous dichloromethane or toluene to minimize side reactions.

- Temperature : Controlled heating (60–80°C) to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for isolating intermediates .

Validate each step via TLC and intermediate characterization (e.g., NMR, mass spectrometry).

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination if crystals are obtainable .

- Elemental Analysis : Confirm purity (>95%) via C/H/N/S percentages .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on analogous compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid :

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s interactions with neurotransmitter receptors?

Methodological Answer:

- In Vitro Assays :

- Radioligand binding studies (e.g., GABAₐ receptor competition assays) to measure affinity (Kᵢ values) .

- Functional assays : Patch-clamp electrophysiology to evaluate ion channel modulation.

- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes within receptor pockets. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in solubility data across studies?

Methodological Answer:

- Controlled Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) under standardized temperatures (25°C ± 1°C) .

- Purity Verification : Use HPLC to rule out impurities affecting solubility .

- Data Normalization : Report solubility as mg/mL ± SEM across ≥3 independent replicates.

Q. How can environmental fate and degradation pathways be evaluated?

Methodological Answer: Adopt methodologies from Project INCHEMBIOL :

- Abiotic Degradation :

- Hydrolysis : Incubate in buffers (pH 3, 7, 11) at 50°C; monitor via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions.

- Biotic Degradation : Use soil microcosms or activated sludge to assess microbial breakdown.

- Ecotoxicity : Perform Daphnia magna or algae growth inhibition assays.

Q. What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

Q. How should researchers approach chiral resolution if the compound exists as enantiomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.